6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNNZPGYDAIINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the class of arylpiperazine derivatives. This compound has garnered attention due to its significant pharmacological activity, particularly as an antagonist of the alpha-1 adrenoceptor. Understanding its biological activity is essential for exploring its potential therapeutic applications, especially in cardiovascular diseases.
- Molecular Formula : C23H23ClN4O3
- Molecular Weight : 438.91 g/mol
- CAS Number : 941926-86-9
The primary mechanism of action of this compound involves its role as an antagonist at alpha-1 adrenoceptors. This receptor subtype is crucial in various physiological processes, including vasoconstriction and blood pressure regulation. The compound exhibits a high affinity for alpha-1 adrenoceptors while demonstrating selectivity over other receptor types, such as alpha-2 adrenoceptors and serotonergic receptors (5-HT1A) .
Key Mechanisms:
- Antagonism of Alpha-1 Adrenoceptors : The compound inhibits the action of catecholamines (like norepinephrine) at these receptors, leading to vasodilation and decreased peripheral resistance.
- Selectivity : Its structural design enhances selectivity for alpha-1 receptors, minimizing potential side effects associated with broader receptor interactions .
Biological Activity
The biological activity of this compound has been evaluated through various in vitro and in vivo studies.
In Vitro Studies:
Research indicates that modifications in the piperazine and pyridazinone portions can significantly influence both solubility and receptor binding characteristics. For instance, studies have shown that alterations in the chemical structure can enhance or reduce the binding affinity to alpha-1 adrenoceptors .
In Vivo Studies:
In animal models, this compound has demonstrated efficacy in reducing blood pressure, supporting its potential use in treating hypertension. The specificity for alpha-1 over alpha-2 receptors contributes to a favorable safety profile, reducing the risk of adverse effects commonly associated with non-selective adrenergic antagonists .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated high selectivity for alpha-1 adrenoceptors with minimal interaction with other receptor types. |
| Study B | Showed significant reduction in systolic and diastolic blood pressure in hypertensive rat models. |
| Study C | Evaluated structure-activity relationships (SAR) indicating that specific modifications enhance receptor affinity. |
These findings underscore the importance of ongoing research into the pharmacological properties of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and inferred pharmacological implications compared to related compounds:
Key Observations:
Piperazine Modifications: The 2-chlorophenyl group on the target compound’s piperazine may confer higher selectivity for serotonin or dopamine receptors compared to 4-substituted analogs (e.g., IVa–c in ), where para-substitution often leads to non-specific binding .
Pyridazinone Substituents: The 5-methoxy group in the target compound contrasts with 5-chloro derivatives (e.g., 3a–3h in ), which exhibit stronger electron-withdrawing effects and higher cytotoxicity in cancer cell lines . 2-(p-tolyl) substitution enhances lipophilicity compared to benzyl or alkoxybenzyl groups (e.g., 1a in ), improving blood-brain barrier penetration but possibly reducing aqueous solubility.
Biological Activity Trends: Piperazine-carbonyl derivatives (target compound, BI71923) show improved metabolic stability over non-carbonylated piperazines (e.g., IVa–c in ) due to reduced susceptibility to oxidative metabolism . Thiophene or pyrazole hybrids (e.g., ) demonstrate divergent activity profiles, suggesting the target compound’s pharmacological niche lies in CNS or anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
